methyl (1S,2S,4aS,4bR,6aS,9R,10R,10aR,12aS)-10-hydroxy-2-(1-methoxy-2-methyl-1-oxopropan-2-yl)-1-(2-methoxy-2-oxoethyl)-1,4a,4b,9,10-pentamethyl-3,4,5,6,7,8,9,10a,12,12a-decahydro-2H-chrysene-6a-carboxylate
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Overview
Description
methyl (1S,2S,4aS,4bR,6aS,9R,10R,10aR,12aS)-10-hydroxy-2-(1-methoxy-2-methyl-1-oxopropan-2-yl)-1-(2-methoxy-2-oxoethyl)-1,4a,4b,9,10-pentamethyl-3,4,5,6,7,8,9,10a,12,12a-decahydro-2H-chrysene-6a-carboxylate is a triterpenoid compound with the molecular formula C30H46O7. It is a naturally occurring compound found in various plants, including the Chinese jujube (Ziziphus jujuba Mill.) . Triterpenoids are known for their diverse biological activities, and this compound is no exception, exhibiting various pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,2S,4aS,4bR,6aS,9R,10R,10aR,12aS)-10-hydroxy-2-(1-methoxy-2-methyl-1-oxopropan-2-yl)-1-(2-methoxy-2-oxoethyl)-1,4a,4b,9,10-pentamethyl-3,4,5,6,7,8,9,10a,12,12a-decahydro-2H-chrysene-6a-carboxylate involves multiple steps, starting from simpler organic molecules. The synthetic routes typically involve the formation of the triterpenoid skeleton followed by functional group modifications to introduce the carboxylic acid and hydroxyl groups. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure. extraction from natural sources, such as the Chinese jujube, is a feasible method. The extraction process involves solvent extraction, followed by purification steps like chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
methyl (1S,2S,4aS,4bR,6aS,9R,10R,10aR,12aS)-10-hydroxy-2-(1-methoxy-2-methyl-1-oxopropan-2-yl)-1-(2-methoxy-2-oxoethyl)-1,4a,4b,9,10-pentamethyl-3,4,5,6,7,8,9,10a,12,12a-decahydro-2H-chrysene-6a-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
methyl (1S,2S,4aS,4bR,6aS,9R,10R,10aR,12aS)-10-hydroxy-2-(1-methoxy-2-methyl-1-oxopropan-2-yl)-1-(2-methoxy-2-oxoethyl)-1,4a,4b,9,10-pentamethyl-3,4,5,6,7,8,9,10a,12,12a-decahydro-2H-chrysene-6a-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its role in cell proliferation and differentiation, particularly in adipocytes.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Potential use in developing new pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of methyl (1S,2S,4aS,4bR,6aS,9R,10R,10aR,12aS)-10-hydroxy-2-(1-methoxy-2-methyl-1-oxopropan-2-yl)-1-(2-methoxy-2-oxoethyl)-1,4a,4b,9,10-pentamethyl-3,4,5,6,7,8,9,10a,12,12a-decahydro-2H-chrysene-6a-carboxylate involves its interaction with various molecular targets and pathways. It has been shown to modulate signaling pathways involved in inflammation, oxidative stress, and cell proliferation. For example, it can inhibit the activity of certain enzymes and transcription factors, leading to reduced inflammation and oxidative damage .
Comparison with Similar Compounds
methyl (1S,2S,4aS,4bR,6aS,9R,10R,10aR,12aS)-10-hydroxy-2-(1-methoxy-2-methyl-1-oxopropan-2-yl)-1-(2-methoxy-2-oxoethyl)-1,4a,4b,9,10-pentamethyl-3,4,5,6,7,8,9,10a,12,12a-decahydro-2H-chrysene-6a-carboxylate is similar to other triterpenoids like betulinic acid, ursolic acid, and oleanolic acid. it is unique in its specific functional groups and the resulting biological activities. While betulinic acid and ursolic acid are well-known for their anticancer properties, this compound is particularly noted for its anti-inflammatory and antioxidant effects .
List of Similar Compounds
- Betulinic acid
- Ursolic acid
- Oleanolic acid
- Ceanothic acid
- Alphitolic acid
This compound stands out due to its unique structure and the specific biological pathways it influences, making it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
methyl (1S,2S,4aS,4bR,6aS,9R,10R,10aR,12aS)-10-hydroxy-2-(1-methoxy-2-methyl-1-oxopropan-2-yl)-1-(2-methoxy-2-oxoethyl)-1,4a,4b,9,10-pentamethyl-3,4,5,6,7,8,9,10a,12,12a-decahydro-2H-chrysene-6a-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O7/c1-20-13-16-33(27(36)40-10)18-17-30(5)21(25(33)32(20,7)37)11-12-23-29(4,19-24(34)38-8)22(14-15-31(23,30)6)28(2,3)26(35)39-9/h11,20,22-23,25,37H,12-19H2,1-10H3/t20-,22-,23+,25+,29-,30+,31+,32-,33+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIVUMOFAMUXNI-WRXDKEAZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC(C4(C)CC(=O)OC)C(C)(C)C(=O)OC)C)C2C1(C)O)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@]3(C(=CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)CC(=O)OC)C(C)(C)C(=O)OC)C)[C@H]2[C@]1(C)O)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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